molecular formula C14H15Cl3N2O2 B5286335 1-acetyl-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide

1-acetyl-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide

Cat. No.: B5286335
M. Wt: 349.6 g/mol
InChI Key: XWIKNFXXGVIXMW-UHFFFAOYSA-N
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Description

1-acetyl-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

The synthesis of 1-acetyl-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of 2,4,5-trichloroaniline with piperidine-4-carboxylic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

1-acetyl-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

1-acetyl-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-acetyl-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: Known for its antiproliferative effects on cancer cells.

    Matrine: Exhibits antimicrobial and anticancer activities.

    Berberine: Used for its antimicrobial and anti-inflammatory effects.

    Tetrandine: Known for its antimalarial and anticancer properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-acetyl-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl3N2O2/c1-8(20)19-4-2-9(3-5-19)14(21)18-13-7-11(16)10(15)6-12(13)17/h6-7,9H,2-5H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIKNFXXGVIXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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